1,8-萘啶-3-腈

描述

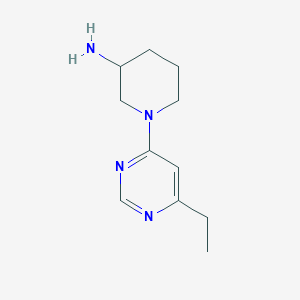

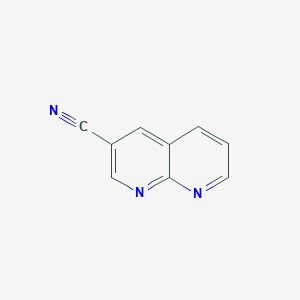

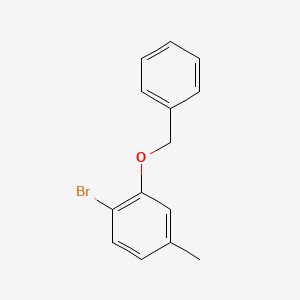

1,8-Naphthyridine-3-carbonitrile is an organic compound with the molecular formula C9H5N3 . It belongs to the class of naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings .

Synthesis Analysis

A novel, four-component one-pot green synthesis of biologically active 1,8-naphthyridines has been reported . This involves a reaction of diverse aromatic aldehyde, malononitrile, 4-hydroxy substituted 1,6-dimethylpyridin-2(1H)-one, corresponding aniline in EtOH catalyzed by 9-Mesityl-10-methylacridinium perchlorate under visible light generated from a 24W Blue LED wavelength 450–460 nm at 26 °C . This methodology is diverse, versatile and has several favorable factors such as being metal-free, excellent yields, shorter reaction durations, chromatography free and straightforward extraction process .

Molecular Structure Analysis

The molecular structure of 1,8-Naphthyridine-3-carbonitrile has been analyzed using various spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry . Molecular structure optimization of certain compounds were performed by the density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .

Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Physical And Chemical Properties Analysis

1,8-Naphthyridine-3-carbonitrile is a solid substance at room temperature . It has a molecular weight of 155.16 Da . The compound is stored in a dry environment at room temperature .

科学研究应用

神经退行性疾病

1,8-萘啶-3-腈: 在治疗神经退行性疾病方面显示出潜力。其结构允许调节与这些疾病相关的各种生物靶标。 研究人员正在探索其抑制 tau 和 α-突触核蛋白等蛋白聚集的功效,这些蛋白分别与阿尔茨海默病和帕金森病有关 .

免疫调节性疾病

该化合物的免疫调节特性正在被研究用于治疗免疫系统受损或过度活跃的疾病。 它可能有助于调节免疫反应,从而为自身免疫性疾病和过敏症等疾病提供治疗益处 .

抗 HIV 应用

1,8-萘啶-3-腈: 衍生物已针对其抗 HIV 特性进行了评估。 该化合物干扰 HIV 复制周期的能力,可能是通过抑制逆转录酶等关键酶,使其成为抗 HIV 药物开发的候选药物 .

抗抑郁特性

研究表明,1,8-萘啶-3-腈可能具有抗抑郁作用。 它与神经递质系统的相互作用,特别是涉及血清素和多巴胺的系统,正在被研究以开发治疗抑郁症的新方法 .

抗氧化特性

1,8-萘啶-3-腈的抗氧化特性令人关注,因为它们具有减轻氧化应激的潜力,而氧化应激是各种慢性疾病的一个因素。 其清除自由基的能力可能有利于预防或治疗由氧化损伤引起的疾病 .

药物化学和药物发现

在药物化学中,1,8-萘啶-3-腈是一种用于开发新药物的多功能支架。 其反应性和多种生物活性使其成为合成具有跨越广泛疾病谱的潜在应用的新型治疗剂的宝贵化合物 .

安全和危害

The safety information for 1,8-Naphthyridine-3-carbonitrile indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

未来方向

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . The wide applicability in medicinal chemistry and materials science makes 1,8-naphthyridines a promising area for future research .

作用机制

Target of Action

1,8-Naphthyridine-3-carbonitrile is a heterocyclic compound that has been studied for its diverse biological activities Naphthyridine derivatives are known to possess antimalarial, antibacterial, anti-inflammatory, antiproliferative, anticancer, and antioxidant activity . These activities suggest that 1,8-Naphthyridine-3-carbonitrile may interact with a variety of biological targets.

Mode of Action

Certain 1,8-naphthyridine derivatives are known to interact with double-stranded dna (ds-dna) by intercalating between adjacent base pairs . This changes the DNA conformation and can inhibit DNA duplication or transcription, leading to suppression of cell growth .

Biochemical Pathways

Given the broad spectrum of biological activities associated with naphthyridine derivatives , it can be inferred that 1,8-Naphthyridine-3-carbonitrile may influence multiple biochemical pathways.

Result of Action

Certain 1,8-naphthyridine derivatives are known to exhibit cytotoxic activity against human breast cancer cell lines . This suggests that 1,8-Naphthyridine-3-carbonitrile may have similar effects.

Action Environment

One study mentions the synthesis of 1,8-naphthyridines in water under air atmosphere , suggesting that environmental conditions may play a role in the synthesis and possibly the action of 1,8-Naphthyridine-3-carbonitrile.

属性

IUPAC Name |

1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-7-4-8-2-1-3-11-9(8)12-6-7/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSJXDPHTNUEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

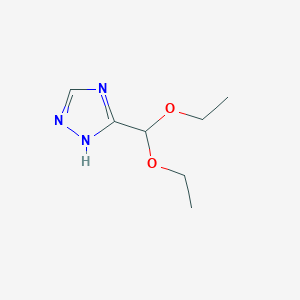

![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B1523979.png)

![1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1523982.png)